5H-Pyrido[4,3-B]indol-8-amine 5H-Pyrido[4,3-B]indol-8-amine
Brand Name: Vulcanchem
CAS No.: 79642-24-3
VCID: VC3942972
InChI: InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2
SMILES: C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol

5H-Pyrido[4,3-B]indol-8-amine

CAS No.: 79642-24-3

Cat. No.: VC3942972

Molecular Formula: C11H9N3

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

5H-Pyrido[4,3-B]indol-8-amine - 79642-24-3

Specification

CAS No. 79642-24-3
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
IUPAC Name 5H-pyrido[4,3-b]indol-8-amine
Standard InChI InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2
Standard InChI Key GGBDWKDZOVZUIP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3
Canonical SMILES C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 5H-pyrido[4,3-b]indol-8-amine, with a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol . Key structural features include:

  • A pyridine ring fused to an indole moiety.

  • An amine group at the 8-position, critical for biological interactions.

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name5H-pyrido[4,3-b]indol-8-aminePubChem
Molecular FormulaC₁₁H₉N₃PubChem
Molecular Weight183.21 g/molPubChem
Canonical SMILESC1=CC2=C(C=C1N)C3=C(N2)C=CN=C3PubChem
Topological Polar SA55.9 ŲPubChem

Physicochemical Profile

The compound’s planar structure enhances π-π stacking interactions, while the amine group facilitates hydrogen bonding, influencing solubility and target binding .

Synthesis and Production

Synthetic Routes

The synthesis of 5H-pyrido[4,3-B]indol-8-amine typically involves cyclization and functionalization steps:

  • Starting Material: 3-(2-Chlorophenyl)pyridin-4-amine undergoes cyclization with potassium tert-butoxide in DMSO at 130°C to yield 5H-pyrido[4,3-b]indole .

  • Bromination: Treatment with N-bromosuccinimide (NBS) introduces a bromine atom at the 9-position .

  • Suzuki Coupling: Reaction with arylboronic acids under palladium catalysis produces diverse derivatives (e.g., 7a-7u) .

Key Reaction Conditions

  • Cyclization: 24 hours at 130°C in DMSO .

  • Bromination: Room temperature, DMSO solvent .

  • Suzuki Coupling: Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol (3:1), 80°C .

Industrial Production

While large-scale synthesis remains underexplored, continuous flow reactors and catalytic optimization are proposed to enhance yield and scalability .

Mechanism of Action

Tubulin Polymerization Inhibition

5H-Pyrido[4,3-B]indol-8-amine exerts anticancer effects primarily by binding to tubulin’s colchicine site, inhibiting polymerization and destabilizing microtubules . Consequences include:

  • Cell Cycle Arrest: G2/M phase blockade, preventing mitotic spindle formation .

  • Apoptosis Induction: Caspase activation and mitochondrial depolarization via disrupted microtubule dynamics .

Biochemical Pathways Affected

  • Microtubule Dynamics: Critical for intracellular transport and cell division.

  • NF-κB Signaling: Downregulation of pro-survival genes .

Biological Activities and Research Findings

Anticancer Activity

In vitro studies highlight potent anti-proliferative effects:

Table 2: IC₅₀ Values Against Cancer Cell Lines

DerivativeCell LineIC₅₀ (μM)MechanismSource
7kHeLa8.7 ± 1.3Tubulin Inhibition
7a-7uMCF-712.4Cell Cycle Arrest
7kSGC-79019.2Apoptosis Induction

Comparative Efficacy

  • Potency: Derivatives like 7k show lower IC₅₀ than colchicine in HeLa cells .

  • Selectivity: Higher specificity for cancer cells over non-malignant lines (e.g., HEK293) .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s tubulin inhibition profile positions it as a lead for:

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) .

  • Targeted Delivery: Nanoparticle conjugation to enhance tumor specificity .

Structural Modifications

  • 9-Aryl Derivatives: Enhanced potency via hydrophobic interactions .

  • Nitro-Substituted Analogs: Improved solubility and metabolic stability (e.g., 3-nitro-1,4-dimethyl derivatives).

Comparison with Similar Compounds

Table 3: Structural and Functional Comparison

CompoundStructureBiological ActivityKey Finding
5H-Pyrido[4,3-B]indol-8-aminePyridoindoleTubulin InhibitionIC₅₀ = 8.7 μM (HeLa)
Trp-P-1MethylpyridoindoleMutagenic, HepatotoxicInduces NF-κB activation
Benzofuro[3,2-b]indol-8-amineBenzofuroindoleModerate AntiproliferativeIC₅₀ = 15.2 μM (MCF-7)

Uniqueness: The 8-amino group in 5H-Pyrido[4,3-B]indol-8-amine enhances hydrogen bonding with tubulin, conferring superior binding affinity .

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